

Scale-Up Synthesis of Boc-L-Phenylglycinol: An Application Note and Protocol

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Compound of Interest

Compound Name: (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

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Abstract

This document provides a detailed protocol for the scale-up synthesis of Boc-L-phenylglycinol, a critical chiral intermediate in the synthesis of various pharmaceuticals.[1][2] The presented methodology is optimized for safety, efficiency, and high yield, making it suitable for laboratory and pilot-plant scale production. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the workflow to ensure clarity and reproducibility.

Introduction

(S)-(+)-2-(Boc-amino)-2-phenylethanol, commonly known as Boc-L-phenylglycinol, is a valuable building block in medicinal chemistry and drug development.[2] Its structural features are incorporated into a variety of therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.[3][4][5] This protocol details a robust and scalable method for the preparation of Boc-L-phenylglycinol from L-phenylglycinol.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino alcohols.
[\[1\]](#)

Materials:

- L-Phenylglycinol
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (NEt₃)
- Dichloromethane (DCM)
- Deionized Water (H₂O)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

- Large reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer
- Cooling bath (ice-water or chiller)
- Separatory funnel
- Rotary evaporator
- Drying oven

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve L-phenylglycinol (1.0 equivalent) in dichloromethane (DCM, approx. 22 mL per gram of L-phenylglycinol).
- Cooling: Cool the solution to 0 °C using a cooling bath.

- Addition of Base: Add triethylamine (NEt_3 , 1.05 equivalents) to the cooled solution while stirring.
- Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$, 1.05 equivalents) in DCM (approx. 4 mL per gram of $(\text{Boc})_2\text{O}$). Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature is maintained at 0-5 °C.[\[1\]](#)
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 18 hours.[\[1\]](#)
- Work-up:
 - Quench the reaction by adding deionized water (approx. 30 mL per gram of starting L-phenylglycinol).[\[1\]](#)
 - Stir the mixture vigorously for 30 minutes.[\[1\]](#)
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with DCM (2 x 20 mL per gram of starting L-phenylglycinol).[\[1\]](#)
 - Combine all organic layers.
- Washing:
 - Wash the combined organic layer with brine (2 x 25 mL per gram of starting L-phenylglycinol).[\[1\]](#)
 - Wash with deionized water (1 x 25 mL per gram of starting L-phenylglycinol).[\[1\]](#)
- Drying and Concentration:
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).[\[1\]](#)
 - Filter the drying agent.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification and Drying:
 - The resulting white solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.
 - Dry the purified solid under vacuum at 35 °C for 18 hours to obtain the final product.[\[1\]](#)

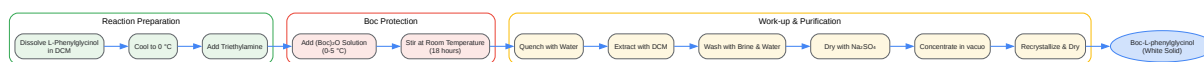
Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Boc-L-phenylglycinol based on the provided protocol.

| Parameter | Value | Reference |
|---|---|---|
| Yield | 90-99% | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 136-139 °C | [1] [6] [7] |
| Optical Purity (ee) | >99% (GLC) | [6] [7] |
| Specific Rotation [α] _D | +37° (c=1, CHCl ₃ , 19 °C) | [1] [7] |
| Molecular Formula | C ₁₃ H ₁₉ NO ₃ | [1] [3] |
| Molecular Weight | 237.29 g/mol | [1] [6] [7] |

Workflow Diagram

The following diagram illustrates the key stages of the scale-up synthesis of Boc-L-phenylglycinol.



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Caption: Workflow for the synthesis of Boc-L-phenylglycinol.

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References

- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aaep.bocsci.com [aaep.bocsci.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. (+)-N-Boc-L- α -苯甘氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (+)-N-Boc- L - α -phenylglycinol 99 117049-14-6 [sigmaaldrich.com]
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